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Compound of Interest

Compound Name: (2-methylpyridin-3-yl)methanol

Cat. No.: B151221

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-
methylpyridin-3-yl)methanol. Due to the limited availability of published experimental spectra,
this document combines predicted data with expected characteristic values derived from
established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR)
spectroscopy, and mass spectrometry (MS). This guide is intended to serve as a valuable
resource for the identification, characterization, and utilization of this compound in research
and development.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for (2-
methylpyridin-3-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for (2-methylpyridin-3-yl)methanol (Solvent: CDClI3)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~8.3-8.5 Doublet 1H H6 (Pyridine ring)
~75-7.7 Doublet 1H H4 (Pyridine ring)
~7.1-7.3 Doublet of Doublets 1H H5 (Pyridine ring)
~4.7 Singlet 2H -CH20H
~2.5 Singlet 3H -CHs
Variable Broad Singlet 1H -OH

Table 2: Predicted 13C NMR Data for (2-methylpyridin-3-yl)methanol (Solvent: CDCI3)

Chemical Shift (8) ppm Assighment
~157 - 159 C2 (Pyridine ring)
~147 - 149 C6 (Pyridine ring)
~136 - 138 C4 (Pyridine ring)
~132-134 C3 (Pyridine ring)
~121-123 C5 (Pyridine ring)
~62 - 64 -CH20H

~22-24 -CHs

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for (2-methylpyridin-3-yl)methanol
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Wavenumber (cm~?) Intensity Assignment

3200 - 3600 Strong, Broad O-H stretch (alcohol)

3000 - 3100 Medium C-H stretch (aromatic)

2850 - 3000 Medium C-H stretch (aliphatic)

1580 - 1610 Medium-Strong C:C? a.md C_::N stretching
(pyridine ring)

1400 - 1500 Medium C-H bending (aliphatic)

1000 - 1250 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for (2-methylpyridin-3-yl)methanol[1]

mlz Adduct Predicted CCS (A2
124.07569 [M+H]*+ 122.5
146.05763 [M+Na]* 131.3
122.06113 [M-H]~ 123.9
141.10223 [M+NHa4]* 143.2
162.03157 [M+K]* 129.5
106.06567 [M+H-H20]* 116.8
123.06786 [M]* 122.1

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the
spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b151221?utm_src=pdf-body
https://pubchemlite.lcsb.uni.lu/e/compound/302564
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Sample Preparation:

o Approximately 5-10 mg of (2-methylpyridin-3-yl)methanol is dissolved in 0.6-0.7 mL of a
deuterated solvent (e.g., chloroform-d, CDCls).

o A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the
solution to provide a chemical shift reference (& = 0.00 ppm).

e The solution is transferred to a 5 mm NMR tube.
1H NMR Spectroscopy:
 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
e Technique: A standard one-dimensional proton NMR experiment is performed.
e Parameters:
o Number of scans: 16-64 (to achieve adequate signal-to-noise ratio).
o Relaxation delay: 1-5 seconds.
o Pulse width: Calibrated for a 90° pulse.
13C NMR Spectroscopy:
 Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher).

o Technique: A standard one-dimensional carbon-13 NMR experiment with proton decoupling
is performed.

e Parameters:

[e]

Number of scans: 1024 or more (due to the low natural abundance of 13C).

o

Relaxation delay: 2-10 seconds (longer delays may be needed for quaternary carbons).

[¢]

Pulse width: Calibrated for a 90° pulse.
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Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Film Method):

e A small amount of (2-methylpyridin-3-yl)methanol is placed between two potassium
bromide (KBr) or sodium chloride (NacCl) plates.

« If the sample is a solid, a few drops of a volatile solvent (e.g., chloroform or methanol) can
be added to dissolve the sample, and the solvent is then evaporated to leave a thin film.

e The plates are pressed together to create a thin, uniform liquid film.
Data Acquisition:

e Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

e Procedure:

A background spectrum of the empty sample holder (or the salt plates) is recorded.

[e]

o

The prepared sample is placed in the spectrometer's sample compartment.

[¢]

The infrared spectrum is recorded, typically in the range of 4000-400 cm™1.

o

The background spectrum is automatically subtracted from the sample spectrum to yield
the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation:

o Adilute solution of (2-methylpyridin-3-yl)methanol is prepared in a suitable volatile solvent,
such as methanol or acetonitrile, typically at a concentration of about 1 mg/mL.

e The solution is then further diluted to approximately 1-10 pg/mL.
Data Acquisition (Electrospray lonization - ESI):

¢ Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.
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e Procedure:

(¢]

The prepared sample solution is introduced into the ESI source via direct infusion or
through a liquid chromatography (LC) system.

o The sample is ionized in the ESI source, typically forming protonated molecules [M+H]* in
positive ion mode or deprotonated molecules [M-H]~ in negative ion mode.

o The resulting ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).
o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
o The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like (2-methylpyridin-3-yl)methanol.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general stages of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. PubChemLite - (2-methylpyridin-3-yl)methanol (C7HINO) [pubchemlite.lcsb.uni.lu]

 To cite this document: BenchChem. [Spectroscopic Profile of (2-methylpyridin-3-yl)methanol:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151221#spectroscopic-data-for-2-methylpyridin-3-yl-
methanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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